1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate
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Overview
Description
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate is a complex organic compound that features a trifluoromethyl group attached to a benzo[d]thiazole ring, which is further connected to an azetidine ring and a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving suitable amine and halide precursors.
Nicotinate Esterification: The final step involves esterification of the azetidine derivative with nicotinic acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring or the azetidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzo[d]thiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The azetidine ring can contribute to the compound’s stability and reactivity, while the nicotinate moiety may facilitate interactions with nicotinic receptors or other biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol: Similar structure but with a hydroxyl group instead of a nicotinate ester.
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-amine: Contains an amine group instead of the nicotinate ester.
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-carboxylate: Features a carboxylate group in place of the nicotinate ester.
Uniqueness
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate is unique due to the presence of the nicotinate ester, which can impart specific biological activities and enhance the compound’s solubility and bioavailability. The combination of the trifluoromethyl group, benzo[d]thiazole ring, azetidine ring, and nicotinate ester makes this compound a versatile and valuable molecule for various applications.
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-4-1-5-13-14(12)22-16(26-13)23-8-11(9-23)25-15(24)10-3-2-6-21-7-10/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOXBKQJOBGBDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)OC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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